5-Fluoro-6-methyl isatin

Übersicht

Beschreibung

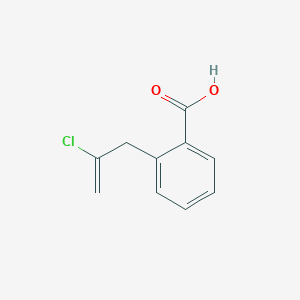

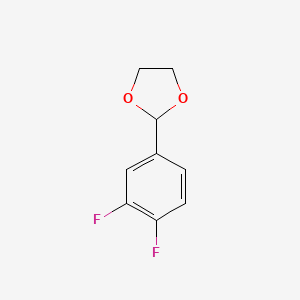

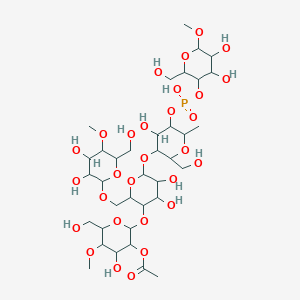

5-Fluoro-6-methyl isatin, also known as 5-fluoro-6-methyl-1H-indole-2,3-dione, is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-Fluoro-6-methyl isatin involves the reaction of 5-fluoroisatin with primary amines, hydrazine hydrate, and thiocarbohydrazides . Thiosemicarbazones are prepared by reacting hydrazone derivatives with isothiocyanates . The yield from the synthesis process is approximately 69.9 g .Molecular Structure Analysis

The InChI code for 5-Fluoro-6-methyl isatin is 1S/C9H6FNO2/c1-4-2-7-5 (3-6 (4)10)8 (12)9 (13)11-7/h2-3H,1H3, (H,11,12,13) .Physical And Chemical Properties Analysis

5-Fluoro-6-methyl isatin has a density of 1.399±0.06 g/cm3 . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Anticancer Compounds from Isatin Derivatives

Isatin derivatives, including 5-Fluoro-6-methyl isatin, have been extensively studied for their anticancer properties. These compounds, obtained from plants, marine animals, and as metabolites in human fluids, have shown promising antiproliferative properties against various cancer cells. Strategies to improve their efficiency and selectivity include structural modification, metalation with different ions, and incorporation into drug delivery systems. These approaches have led to isatin derivatives entering pre-clinical and clinical tests as antiangiogenic compounds or inhibitors of crucial proteins, revealing diverse mechanisms of action, such as DNA binding, generation of reactive species causing oxidative damage, and protein inhibition (Paiva et al., 2021).

Diverse Therapeutic Agents from Isatin Alkaloids

Isatin alkaloids have attracted attention for the development of a wide range of novel therapeutic agents due to their potent pharmacological activities. Significant isatin lead molecules and their derivatives have shown promising biological potential in antimicrobial, antitubercular, anticancer, antioxidant, anti-histaminic, anti-HIV, antiviral, anti-inflammatory, anti-Parkinson's, and antidiabetic activities. Systematic and rational modifications on the isatin motif have exhibited significant bio-activities, underscoring the potential for developing potent novel therapeutic agents (Rane et al., 2016).

Isatin-Based Hybrids as Anticancer Agents

The development of isatin-based hybrids, achieved by incorporating other anticancer pharmacophores into the isatin skeleton, represents a novel approach to overcoming drug resistance with reduced side effects. These hybrids offer attractive scaffolds for the development of novel anticancer agents, with several isatin-based agents such as semaxanib, sunitinib, nintedanib, and hesperadin already in use or under clinical trials for treating various cancers (Ding et al., 2020).

Isatin in Stress and Anxiety

Isatin, an endogenous indole, has been found to have a wide spectrum of behavioral and metabolic effects related to stress and anxiety. It acts as an anxiogenic at lower doses and has sedative effects at higher doses. Its potential as a pharmacological agent suggests that isatin antagonists may be anxiolytic, while agonists could activate the HPA axis, offering new directions for therapeutic applications (Medvedev et al., 2005).

Synthesis and Bioactivity of Isatin Derivatives

Isatin and its derivatives serve as versatile substrates for synthesizing a wide range of heterocyclic compounds with considerable pharmacological actions such as antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic activities. This vast range of activities highlights the significant chemotherapeutic value of isatin derivatives, offering insights for future molecular modifications leading to compounds with enhanced pharmacological properties (Bhrigu et al., 2010).

Safety And Hazards

When handling 5-Fluoro-6-methyl isatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed .

Eigenschaften

IUPAC Name |

5-fluoro-6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNTAQCZZNWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647503 | |

| Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-methyl isatin | |

CAS RN |

749240-54-8 | |

| Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749240-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

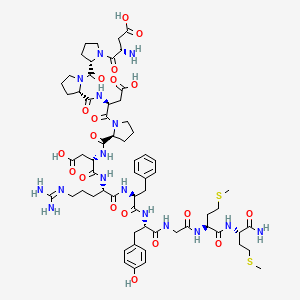

![(S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX](/img/structure/B1593255.png)